molecular formula C13H26Cl2N2O2 B1431080 Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride CAS No. 2097968-37-9

Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride

Cat. No.: B1431080
CAS No.: 2097968-37-9
M. Wt: 313.3 g/mol
InChI Key: WRFCUTUVQDSFNO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride . Its molecular formula is $$ \text{C}{13}\text{H}{26}\text{Cl}2\text{N}2\text{O}_2 $$, with a molecular weight of 313.26 g/mol. The dihydrochloride salt form enhances stability and solubility, a common modification for pharmaceutical intermediates.

Structural Analysis

The molecule comprises three distinct regions:

  • Cyclohexane Ring : A six-membered carbocyclic structure substituted at the 1- and 4-positions.
  • Piperazine Moiety : A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, linked to the cyclohexane via a methylene bridge.
  • Ethyl Ester Group : An ester functional group (-COOCH$$2$$CH$$3$$) at the 1-position of the cyclohexane.

The dihydrochloride salt forms via protonation of the piperazine’s nitrogen atoms, resulting in two HCl counterions.

Key Structural Data
Property Value Source
Molecular Weight 313.26 g/mol
Molecular Formula $$ \text{C}{13}\text{H}{26}\text{Cl}2\text{N}2\text{O}_2 $$
SMILES Notation CCOC(=O)C1CCC(CC1)N2CCNCC2.Cl.Cl
InChI Key WRFCUTUVQDSFNO-UHFFFAOYSA-N

Historical Context of Piperazine Derivatives in Organic Chemistry

Early Developments in Piperazine Chemistry

Piperazine, first synthesized in 1884 via ammoniation of 1,2-dichloroethane, gained prominence for its antihelminthic properties in the 1950s. Its structural simplicity and ability to act as a hydrogen-bond donor/acceptor made it a versatile scaffold for drug design.

Evolution of Piperazine Derivatives

  • 1950s–1970s : Piperazine derivatives like diethylcarbamazine were developed for parasitic infections.
  • 1980s–1990s : Substituted piperazines, such as benzylpiperazine (BZP) , emerged as psychoactive substances, though later restricted due to abuse potential.
  • 2000s–Present : Piperazine motifs are integral to FDA-approved drugs (e.g., ciprofloxacin , ziprasidone ) and experimental compounds targeting cancer and neurological disorders.
Table 2: Historical Milestones in Piperazine Derivative Research
Year Milestone Significance
1884 Synthesis of piperazine Foundation for heterocyclic chemistry
1950 Piperazine as antihelminthic First therapeutic application
1979 BZP evaluated as antidepressant Highlighted abuse potential
2022 Piperazine in drug discovery review Recognized as a privileged scaffold

Role in Modern Drug Design

Piperazine’s conformational flexibility enables precise modulation of pharmacokinetic properties, such as solubility and bioavailability. In This compound , the cyclohexane ring introduces steric bulk, potentially enhancing target selectivity in receptor-binding applications.

Properties

IUPAC Name

ethyl 4-piperazin-1-ylcyclohexane-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15;;/h11-12,14H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFCUTUVQDSFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

  • Cyclohexane-1-carboxylate derivatives are used as the core scaffold.
  • The 4-position substitution is achieved by nucleophilic substitution or amination reactions introducing the piperazine ring.
  • Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
  • Bases such as potassium carbonate or triethylamine facilitate the nucleophilic substitution.
  • Reaction temperatures range from ambient to reflux conditions depending on the reactivity of substrates.

Representative Synthetic Route

A common approach involves reacting ethyl 4-halocyclohexane-1-carboxylate with piperazine under reflux in anhydrous acetone or DMF, using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution of the halide by the piperazine nitrogen, yielding Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate.

Step Reagents/Conditions Outcome
1 Ethyl 4-bromocyclohexane-1-carboxylate + Piperazine + K2CO3 in acetone, reflux 8h Substitution at 4-position with piperazine
2 Work-up: Extraction, solvent removal Crude product
3 Purification by flash chromatography Pure Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate

Yields reported in similar piperazine substitution reactions range from 80-90% under optimized conditions.

Conversion to Dihydrochloride Salt

The free base Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.

Step Reagents/Conditions Outcome
1 Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate + 2 eq. HCl in ethanol Formation of dihydrochloride salt
2 Stirring at room temperature for 1-2 h Precipitation of dihydrochloride salt
3 Filtration and drying Pure Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride

This salt formation improves the compound's crystalline nature and facilitates handling and formulation.

Analytical Data and Characterization

The compound and intermediates are characterized by:

Research Findings and Optimization Notes

  • The choice of solvent and base significantly affects the substitution yield and purity.
  • Use of anhydrous conditions prevents hydrolysis of ester groups.
  • The dihydrochloride salt formation is crucial for pharmaceutical applications to enhance solubility and stability.
  • Alternative methods, such as direct amination or reductive amination, have been explored but nucleophilic substitution remains the most practical and scalable.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Ethyl 4-bromocyclohexane-1-carboxylate + Piperazine + K2CO3, acetone, reflux 8h 80-90 Requires anhydrous conditions
Purification Flash chromatography - Essential for removing unreacted piperazine
Salt formation HCl in ethanol, room temperature, 1-2 h >95 Produces stable dihydrochloride salt
Characterization NMR, MS, melting point, elemental analysis - Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Physical Properties

  • Molecular Weight : 313.26 g/mol
  • Purity : Typically around 97%
  • Storage Conditions : Should be stored in a cool, dry place away from light.

Medicinal Chemistry

Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride is primarily studied for its potential as a pharmacological agent. Its structural similarity to known drug compounds suggests it may exhibit significant biological activity.

Case Studies

  • Antidepressant Activity : Research indicates that piperazine derivatives can possess antidepressant properties. This compound is being investigated for its efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antipsychotic Effects : Some studies have explored the compound's potential role in treating psychotic disorders due to its interaction with dopamine receptors.

Neuropharmacology

The compound's piperazine structure allows it to interact with various neurotransmitter receptors, making it a candidate for research into treatments for neurological disorders such as anxiety and schizophrenia.

Material Science

Beyond pharmacological applications, this compound can be utilized in the development of novel materials, particularly in creating drug delivery systems that enhance the bioavailability of therapeutic agents.

Research Findings

Studies have shown that the incorporation of piperazine-based compounds into polymer matrices can improve the controlled release of drugs, making them effective for sustained therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural features include:

  • Cyclohexane backbone : Provides conformational rigidity compared to aromatic systems.
  • Ethyl carboxylate ester : Increases lipophilicity relative to carboxylic acid derivatives.
  • Piperazine-dihydrochloride : Enhances water solubility and stability.
Table 1: Structural Comparison with Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form
Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride C₁₃H₂₅Cl₂N₃O₂ (estimated) ~342.3 (est.) Cyclohexane, ethyl ester, piperazine Dihydrochloride
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Diphenylmethyl, ethoxyacetic acid Dihydrochloride
11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine dihydrochloride C₁₉H₂₁Cl₂N₃S 418.36 Dibenzo-thiazepine, piperazine Dihydrochloride
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid C₂₀H₂₂ClN₂O₂ 368.86 Acetic acid, diphenylmethyl, piperazine Free acid or salt

Key Observations :

  • Lipophilicity : The ethyl ester in the target compound increases its lipophilicity compared to carboxylic acid derivatives (e.g., Levocetirizine’s acetic acid group), which may influence membrane permeability .
  • Solubility : Dihydrochloride salts in all listed compounds improve aqueous solubility, critical for bioavailability .
  • Backbone Diversity: The cyclohexane backbone distinguishes the target compound from aromatic or heterocyclic systems (e.g., dibenzo-thiazepine in Imp.

Pharmacological Implications (Inferred)

While direct activity data are unavailable, structural analogs provide insights:

  • Levocetirizine dihydrochloride : A potent antihistamine; the acetic acid group and diphenylmethyl moiety are critical for H1-receptor binding . The target compound’s ester group may reduce polarity, altering receptor affinity.
  • Dibenzo-thiazepine derivatives : Used in antipsychotics (e.g., Quetiapine). The thiazepine ring’s planar structure contrasts with the cyclohexane’s flexibility, impacting CNS penetration .

Biological Activity

Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride is a piperazine derivative with notable biological activities that have garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H26Cl2N2O2
  • Molecular Weight : 313.26374 g/mol
  • CAS Number : 2097968-37-9
  • Purity : Typically around 97% .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization of 1,2-diamine derivatives .
  • Ugi reaction .
  • Ring opening of aziridines with N-nucleophiles .
  • Photocatalytic synthesis .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine moiety allows for modulation of receptor activity, potentially influencing pathways related to:

  • Antimicrobial effects .
  • Antiviral properties .
  • Anticancer activity , particularly through inhibition of key signaling pathways like the MAPK pathway .

Anticancer Activity

Research has shown that compounds related to piperazine derivatives exhibit significant anticancer properties. For instance, studies have evaluated the in vitro anticancer activities against several human hepatocarcinoma cell lines (e.g., HepG2). One notable compound demonstrated IC50 values of 0.51 µM against HepG2 cells, indicating potent anticancer effects .

Antimicrobial and Antiviral Properties

This compound has been under investigation for its potential antimicrobial and antiviral activities. The compound's structure suggests it may interact with bacterial and viral proteins, inhibiting their functions and thereby exerting therapeutic effects .

Case Study 1: Anticancer Evaluation

In a study evaluating novel piperazine derivatives, one compound exhibited significant inhibition of MEK1 kinase activity, which is crucial in the MAPK signaling pathway involved in cancer progression. The study highlighted that this compound could elevate intracellular ROS levels, leading to apoptosis in cancer cells .

Case Study 2: Serotonin Reuptake Inhibition

Another research effort focused on the synthesis of piperazine-containing compounds for serotonin reuptake inhibition. The findings indicated that these compounds could effectively modulate serotonin levels, suggesting potential applications in treating depression .

Data Table: Biological Activity Overview

Activity TypeDescriptionIC50 ValuesReferences
AnticancerInhibition of HepG2 cell growth0.51 µM
AntimicrobialPotential antibacterial effectsNot specified
Serotonin ReuptakeInhibition related to depressionNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Nucleophilic substitution of a cyclohexane derivative (e.g., ethyl 4-bromocyclohexane-1-carboxylate) with piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Catalytic bases like K₂CO₃ improve yield .
  • Step 2 : Reduction of intermediates (if nitro groups are present) using NaBH₄ or catalytic hydrogenation .
  • Step 3 : Salt formation via treatment with HCl in ethanol or ethyl acetate to precipitate the dihydrochloride .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to reduce byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

Method Parameters Purpose
HPLC C18 column, 0.1% TFA in H₂O/MeOH gradientPurity assessment (≥98% by area)
¹H/¹³C NMR DMSO-d₆ or CDCl₃, 400–600 MHzConfirmation of cyclohexane/piperazine moieties
Mass Spec ESI+ mode, m/z calc. for C₁₃H₂₃N₂O₂·2HCl: 334.1Molecular ion verification
  • Impurity Profiling : Use LC-MS to detect residual solvents or unreacted intermediates (e.g., free piperazine) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility :

Solvent Solubility (mg/mL) Conditions
Water~50–100pH 7.4, 25°C
DMSO>100Room temperature
Ethanol~20–3037°C
  • Stability : Degrades at pH >8.0 (hydrolysis of ester group). Store at –20°C in anhydrous form; dihydrochloride salt enhances hygroscopicity .

Advanced Research Questions

Q. How can receptor-binding assays be designed to evaluate this compound’s affinity for serotonin (5-HT) or dopamine receptors?

  • Experimental Design :

  • Radioligand Displacement : Use [³H]-ketanserin (5-HT₂A) or [³H]-spiperone (D₂) in transfected HEK293 cells. Incubate with 0.1–100 µM compound for 60 minutes at 25°C .
  • Data Analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Compare to reference antagonists (e.g., clozapine for 5-HT₂A).
    • Troubleshooting : If affinity is lower than expected, consider stereochemistry (cis/trans cyclohexane conformation) or salt-form interference .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term pharmacological studies?

  • Stress Testing :

Condition Degradation Pathway Mitigation Strategy
pH 2.0 (gastric)Ester hydrolysis to carboxylic acidEnteric coating for oral delivery
40°C/75% RH (storage)Deliquescence due to HCl saltUse desiccants and airtight containers
  • Analytical Validation : Accelerated stability studies (ICH Q1A guidelines) with HPLC tracking degradation products .

Q. What strategies resolve contradictions in reported solubility or bioactivity data across studies?

  • Root Causes :

  • Salt Form : Free base vs. dihydrochloride (e.g., dihydrochloride increases water solubility but may reduce membrane permeability) .
  • Impurities : Residual solvents (e.g., DMF) can artificially inflate solubility measurements .
    • Resolution : Re-test compound under standardized conditions (USP/Ph. Eur. guidelines) with LC-MS purity confirmation .

Methodological Best Practices

Q. What safety protocols are recommended for handling this compound in vitro and in vivo?

  • PPE : Lab coat, nitrile gloves, and goggles. Use fume hood for weighing .
  • First Aid :

  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
  • Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .
    • Waste Disposal : Neutralize with NaOH (pH 7–8) before incineration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride

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